trans-3-Methylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-Methylcyclohexanamine: is an organic compound with the molecular formula C7H15N It is a derivative of cyclohexanamine, where a methyl group is attached to the third carbon atom in the cyclohexane ring in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of β-Enaminoketones: One method involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions leads to the formation of β-enaminoketones.
Amination of Cyclohexanone: Another method involves the amination of cyclohexanone derivatives.
Industrial Production Methods: Industrial production methods for trans-3-Methylcyclohexanamine typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-Methylcyclohexanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. Reagents such as alkyl halides or sulfonyl chlorides are commonly used in these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Alkylated or sulfonylated cyclohexane derivatives.
Scientific Research Applications
Chemistry: trans-3-Methylcyclohexanamine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its structural properties make it suitable for use in specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which trans-3-Methylcyclohexanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
cis-3-Methylcyclohexanamine: The cis isomer of 3-Methylcyclohexanamine, differing in the spatial arrangement of the methyl group.
Cyclohexanamine: The parent compound without the methyl substitution.
3-Methylcyclohexanol: A related compound where the amino group is replaced by a hydroxyl group.
Uniqueness: trans-3-Methylcyclohexanamine is unique due to its specific trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer and other related compounds. This configuration can influence its reactivity, binding affinity, and overall behavior in chemical and biological systems.
Biological Activity
trans-3-Methylcyclohexanamine is an organic compound characterized by its unique structural properties, which influence its biological activity. This compound is a derivative of cyclohexanamine, with a methyl group attached to the third carbon atom in the cyclohexane ring in a trans configuration. Its molecular formula is C7H15N. This article delves into the biological activity of this compound, exploring its mechanisms, interactions with biological systems, and potential applications in medicine and industry.
Chemical Structure:
- Molecular Formula: C7H15N
- CAS Number: 1193-17-5
Synthesis Methods:
- Reduction of β-Enaminoketones: Involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.
- Amination of Cyclohexanone: This method utilizes cyclohexanone derivatives for synthesis.
These methods ensure high yield and purity, which are critical for further biological studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can act as an agonist or antagonist at specific receptor sites, modulating cellular signaling pathways. The compound's amine group allows it to participate in nucleophilic substitution reactions, influencing its reactivity and interactions within biological systems.
Biological Activity and Research Findings
Research has indicated several potential biological activities associated with this compound:
- Cellular Processes: Studies suggest that this compound may affect cellular processes by interacting with cellular receptors and enzymes, potentially influencing metabolic pathways.
- Pharmacological Applications: The compound is being investigated for therapeutic applications, particularly as a precursor in drug synthesis targeting specific receptors or enzymes .
- Comparative Studies: The biological activity of this compound has been compared to its isomer, cis-3-methylcyclohexanamine, and other related compounds. These studies highlight differences in reactivity and binding affinities due to the distinct stereochemistry of the trans configuration .
Case Studies
A comprehensive review of literature reveals various case studies focusing on the compound's biological effects:
- Case Study 1: A study examined the cytotoxic effects of this compound on tumor cell lines, demonstrating selective cytotoxicity that could be leveraged for cancer treatment .
- Case Study 2: Research into its antimicrobial properties showed promising results against certain bacterial strains, suggesting potential applications in developing new antibiotics .
Data Tables
The following table summarizes key findings from research on this compound:
Study | Focus | Findings | Implications |
---|---|---|---|
Study 1 | Cytotoxicity | Selective cytotoxic effects on tumor cells | Potential use in cancer therapies |
Study 2 | Antimicrobial Activity | Effective against specific bacterial strains | Development of new antimicrobial agents |
Study 3 | Receptor Interaction | Modulation of receptor activity | Insights into drug design |
Properties
IUPAC Name |
(1R,3R)-3-methylcyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDYHSHPBDZRPU-RNFRBKRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H](C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-17-5 |
Source
|
Record name | rel-(1R,3R)-3-Methylcyclohexanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.